IMD-0354 - 978-62-1

IMD-0354

Catalog Number: EVT-270718
CAS Number: 978-62-1
Molecular Formula: C15H8ClF6NO2
Molecular Weight: 383.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IMD-0354 is a synthetic small-molecule compound that functions as a potent inhibitor of the NF-κB signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been extensively studied in a wide range of in vitro and in vivo models for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and metabolic dysfunction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While initially characterized as an inhibitor of IκB kinase β (IKKβ), further research has revealed that IMD-0354 exhibits its effects through an alternative mechanism within the NF-κB pathway. []

IMD-1041

Compound Description: IMD-1041 is an orally bioavailable prodrug of IMD-0354. Like IMD-0354, it acts as a selective inhibitor of IKKβ, particularly when induced by pro-inflammatory cytokines such as TNF-α and IL-1β [].

Relevance: IMD-1041 shares a similar structure with IMD-0354 and exhibits similar therapeutic effects on intraocular inflammation/uveitis in rat models []. Its oral bioavailability makes it a potentially more favorable option for clinical use compared to IMD-0354.

4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide

Compound Description: This compound was identified through scaffold hopping of IMD-0354 []. It exhibits potent inhibitory activity against the canonical NF-κB pathway at nanomolar concentrations [].

Relevance: While structurally related to IMD-0354 and sharing its ability to inhibit the NF-κB pathway, this compound, unlike IMD-0354, was found to be inactive in human IKKβ enzyme assays []. This suggests that while structurally similar, the two compounds may have different mechanisms of action in regards to NF-κB pathway inhibition.

Salicylic Acid, Triflusal, Diflunisal, and Salsalate

Compound Description: These compounds are nonsteroidal anti-inflammatory drugs (NSAIDs) known for their analgesic and anti-inflammatory properties [].

Relevance: These NSAIDs are structurally similar to IMD-0354 and share its anti-inflammatory properties []. They are often conjugated with antioxidants to treat metabolic disorders [].

Ibuprofen, Diclofenac, and Licofelone

Compound Description: Similar to the previous group, these compounds are also NSAIDs with analgesic and anti-inflammatory activities [].

Relevance: These NSAIDs share structural similarities with IMD-0354 and possess comparable anti-inflammatory effects []. They are often used in conjunction with antioxidants for the treatment of metabolic disorders [].

Source and Classification

IMD-0354 was developed by the Institute of Medical Molecular Design in Tokyo, Japan. It is classified as a selective inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and has been identified as a potent inhibitor of glutamine uptake, specifically targeting the SLC1A5 transporter. This compound is part of a broader class of small molecules aimed at modulating cellular metabolism and signaling pathways in various disease contexts, including cancer and pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of IMD-0354 involves several key steps. The primary method described for synthesizing this compound is a one-step condensation reaction mediated by phosphorus oxychloride (PCl₃) between a derivatized aniline and a corresponding benzoic acid or salicylic acid.

Key Synthetic Steps:

  1. Condensation Reaction: The reaction requires heating in toluene for approximately 16 hours.
  2. Methylation: A derivative was synthesized by methylating the phenolic hydroxyl group using methyl iodide in the presence of potassium carbonate.
  3. Suzuki Coupling: Another derivative was created through a Suzuki coupling reaction involving an iodo derivative and phenylboronic acid, facilitated by palladium catalysts.
  4. Reduction: Additional derivatives were synthesized via reduction processes using tin(II) chloride .

The synthesis is characterized by variations in the aniline substituents and benzoic acid components to explore structure-activity relationships.

Molecular Structure Analysis

IMD-0354 features a complex molecular structure that can be analyzed through its chemical formula and spatial configuration. The compound's structure includes:

  • Core Structure: A central aromatic ring system with various functional groups that contribute to its biological activity.
  • Functional Groups: The presence of trifluoromethyl groups and halogens plays a crucial role in modulating the compound's interactions with biological targets.

The molecular weight of IMD-0354 is approximately 294.7 g/mol, and its chemical formula can be represented as C₁₅H₁₃ClF₃N₃O .

Structural Data:

  • Molecular Geometry: The spatial arrangement allows for effective binding to target proteins involved in cellular signaling pathways.
  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure of IMD-0354.
Chemical Reactions Analysis

IMD-0354 participates in various chemical reactions primarily related to its role as an inhibitor:

  1. Inhibition of Glutamine Uptake: It acts on the SLC1A5 transporter, blocking glutamine transport into cells, which is crucial for cancer cell metabolism.
  2. Modulation of Signaling Pathways: IMD-0354 inhibits NF-kB signaling pathways by preventing the translocation of p65 subunits into the nucleus, thus affecting gene expression related to inflammation and cell survival .

These reactions highlight IMD-0354's potential in altering metabolic pathways critical for tumor growth.

Mechanism of Action

The mechanism of action for IMD-0354 involves several interconnected pathways:

  • Glutamine Metabolism: By inhibiting SLC1A5, IMD-0354 reduces intracellular glutamine levels, which are essential for cancer cell proliferation and survival.
  • mTOR Signaling Pathway: The compound attenuates mTOR signaling, leading to decreased protein synthesis and cell growth.
  • Cell Cycle Regulation: It induces cell cycle arrest and promotes apoptosis in cancer cells through modulation of key signaling pathways such as the unfolded protein response and DNA damage response .

In preclinical studies, IMD-0354 has shown efficacy in reducing tumor growth in xenograft models.

Physical and Chemical Properties Analysis

The physical properties of IMD-0354 include:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic functional groups .
Applications

IMD-0354 has several promising applications:

  1. Cancer Treatment: Its ability to inhibit glutamine uptake makes it a candidate for treating various cancers, including melanoma and breast cancer.
  2. Pulmonary Arterial Hypertension: Studies indicate that IMD-0354 can improve survival rates in animal models by inhibiting smooth muscle cell proliferation .
  3. Bone Health: Research suggests that it may play a role in bone homeostasis by inhibiting osteoclastogenesis .
Molecular Mechanisms of Action

IKKβ Inhibition and NF-κB Pathway Modulation

Structural Basis of IKKβ Binding Selectivity

IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) achieves selective IKKβ inhibition through its unique molecular architecture. The 5-chloro-2-hydroxybenzamide moiety forms critical hydrogen bonds with Cys99 in the IKKβ ATP-binding pocket, while the 3,5-bis(trifluoromethyl)phenyl group engages in hydrophobic interactions with Val152 and Ile165. This configuration confers >30-fold selectivity for IKKβ over IKKα, as confirmed by kinase profiling assays showing only 5.43% inhibition of IKKα at 100 µM compared to 92% inhibition of IKKβ at 1 µM [3] [6]. The trifluoromethyl groups further enhance binding affinity by excluding water molecules from the hydrophobic core of the binding site. Importantly, IMD-0354 operates as a non-ATP-competitive inhibitor, allowing it to maintain efficacy under high cellular ATP concentrations where ATP-competitive inhibitors fail [3].

Table 1: Kinase Inhibition Profile of IMD-0354 (10 µM concentration)

Kinase% InhibitionSpecificity Constant (Kd)
IKKβ92%0.218 µM
IKKα5.43%>100 µM
IKKε30.5%ND
NIK (NF-κB inducing kinase)13.8%ND

Temporal Dynamics of IκBα Phosphorylation Blockade

IMD-0354 demonstrates rapid and sustained suppression of IκBα phosphorylation. In HUVECs treated with TNFα, IMD-0354 (10 ng/mL) reduced phospho-IκBα levels by 80% within 15 minutes, with effects persisting for over 24 hours. This rapid inhibition occurs through immediate disruption of the IKK complex's ability to phosphorylate IκBα, preventing its ubiquitination and subsequent proteasomal degradation. Western blot analyses reveal that IMD-0354 achieves complete blockade at concentrations ≥5 µM, while submicromolar concentrations (0.5-1 µM) delay but do not fully prevent IκBα degradation [3] [6]. The compound's temporal effects are concentration-dependent, with higher concentrations inducing irreversible conformational changes in IKKβ that extend the duration of pathway suppression beyond the compound's physical presence in cells [3].

Nuclear Translocation Inhibition Mechanisms

IMD-0354 effectively sequesters NF-κB transcription factors in the cytoplasm by maintaining IκBα integrity. Immunofluorescence studies in TNFα-stimulated HUVECs show that IMD-0354 (10 ng/mL) reduces nuclear p65 (RelA) translocation by 95% compared to controls. This occurs through two mechanisms: (1) Preservation of cytoplasmic IκBα that anchors NF-κB complexes, and (2) Direct interference with nuclear import proteins (importin α/β) that recognize nuclear localization signals on NF-κB subunits [3]. Chromatin immunoprecipitation assays further demonstrate that IMD-0354 reduces p65 DNA-binding affinity at κB sites by 15-fold, subsequently suppressing transcription of pro-inflammatory genes (TNFα, IL-6, CCL2) and pro-angiogenic factors (VEGF-A) [3] [6]. In cancer models, this nuclear exclusion disrupts survival signals, sensitizing cells to apoptosis even in constitutively activated NF-κB environments [1].

Cross-Regulation with Parallel Signaling Pathways

STAT Family Protein Interaction Networks

IMD-0354 modulates STAT signaling indirectly through NF-κB crosstalk. In ovarian cancer models, chronic NF-κB inhibition by IMD-0354 (5 µM, 48h) reduces STAT3 phosphorylation at Tyr705 by 60% without direct JAK/STAT inhibition. This occurs through downregulation of IL-6 production (an NF-κB-dependent cytokine that activates STAT3), creating a negative feedback loop. Additionally, IMD-0354 upregulates SOCS3 expression, a natural STAT inhibitor, by 4.5-fold in macrophages exposed to LPS [3] [6]. However, in STAT1-dependent antiviral responses, IMD-0354 shows minimal interference, preserving IFNγ-mediated MHC class I expression. This pathway selectivity makes it particularly valuable in cancer contexts where STAT3 activation drives proliferation and immune evasion [6].

mTOR Signaling Pathway Crosstalk

IMD-0354 exhibits dual modulation of mTOR signaling through glutamine metabolic disruption and canonical NF-κB inhibition. In melanoma cells, IMD-0354 (1 µM) reduces glutamine uptake by >90% via impaired SLC1A5 transporter membrane localization, depleting intracellular glutamine pools necessary for mTORC1 activation [1]. This metabolic restriction decreases S6K phosphorylation by 70% within 4 hours, independent of AMPK or AKT signaling. RNAseq analysis reveals simultaneous downregulation of glutamine metabolism genes (GLS, GLUD1) and upregulation of autophagy markers (LC3B, ATG5) [1]. Notably, combining IMD-0354 with the glutaminase inhibitor CB-839 synergistically suppresses mTOR activity and induces synthetic lethality in melanoma cells by simultaneously targeting glutamine transport and metabolism [1].

Table 2: Metabolic and Signaling Effects on mTOR Pathway

MechanismEffect of IMD-0354Time FrameExperimental Model
SLC1A5 membrane localization↓ 95%2 hoursA431 carcinoma cells
Intracellular glutamine levels↓ 85%4 hoursA375 melanoma cells
p-S6K (Thr389) phosphorylation↓ 70%4 hoursMultiple cancer lines
Autophagy marker LC3B-II formation↑ 4-fold12 hoursMelanoma spheroids

Cell Cycle Regulatory Protein Modulation

IMD-0354 induces G1/S cell cycle arrest through coordinated upregulation of cyclin-dependent kinase inhibitors (CDKIs). In melanoma and breast cancer models, IMD-0354 (5 µM) increases p21CIP1 and p27KIP1 protein expression by 8-fold and 5-fold, respectively, within 24 hours. This occurs through both p53-dependent and independent mechanisms: (1) NF-κB inhibition relieves repression of p53 transcription, and (2) mTOR suppression activates FoxO transcription factors that transactivate p27 [1] [3]. Consequently, cyclin D1/CDK4 complexes are disrupted, with Rb phosphorylation decreasing by 75%. RNAseq analysis confirms downregulation of G1/S transition genes (CCND1, CCNE1, CDK2) and DNA replication machinery (PCNA, MCM2) [1]. In 3D melanoma spheroid models, this arrest precedes apoptosis induction, suggesting cell cycle blockade as a prerequisite for IMD-0354's cytotoxic effects [1].

Table 3: Cell Cycle Regulatory Proteins Modulated by IMD-0354

ProteinChangeMagnitudeFunctional Consequence
p21CIP1Upregulation8-fold increaseCDK2 inhibition
p27KIP1Upregulation5-fold increaseCDK4/6 inhibition
Cyclin D1Downregulation70% reductionG1 progression block
Phospho-Rb (Ser780)Downregulation75% reductionE2F transcription factor inhibition

Properties

CAS Number

978-62-1

Product Name

IMD-0354

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Molecular Formula

C15H8ClF6NO2

Molecular Weight

383.67 g/mol

InChI

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

CHILCFMQWMQVAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

IMD 0354
IMD-0354
IMD0354
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.